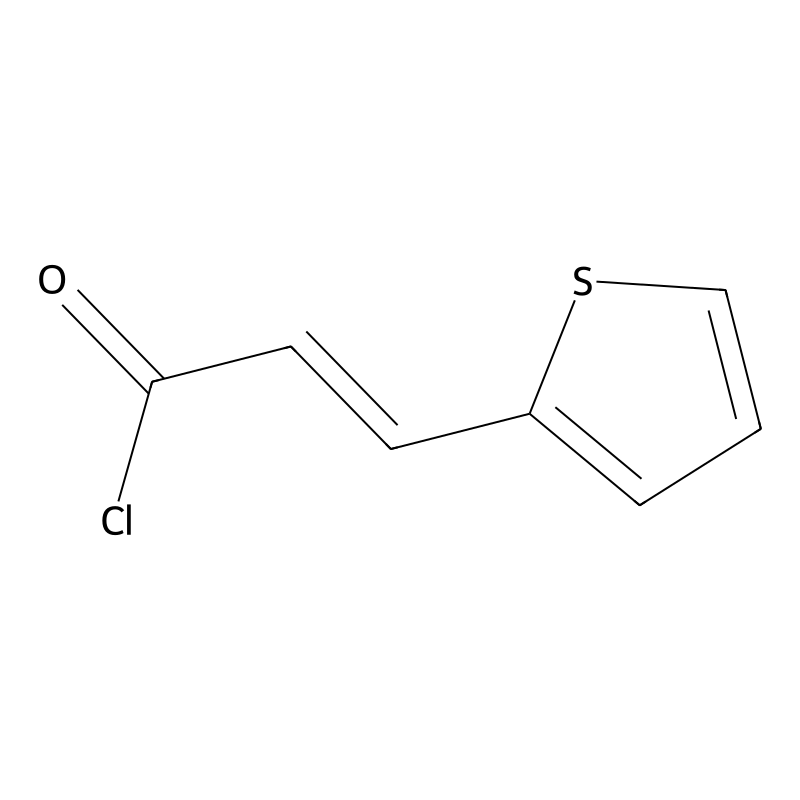3-(2-Thienyl)acryloyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Acrylate Monomers
Scientific Field: Polymer Chemistry
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of acrylate monomers.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor.
Synthesis of Terpene (Meth)acrylates
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of terpene (meth)acrylates. These are a type of monomer that can be polymerized to form polymers.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with terpenes such as α-pinene, β-pinenene and β-limonene.
Results or Outcomes: A wide range of glass transition temperature (Tg) values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly(limonene acrylate), up to +168 °C for poly(α-pinene methacrylate).
Synthesis of Difunctional Poly(- and α -pinene methacrylate) Macro-RAFT Agents
Summary of the Application: “3-(2-Thienyl)acryloyl chloride” is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of “3-(2-Thienyl)acryloyl chloride” with - and α -pinene methacrylate.
Results or Outcomes: Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks.
3-(2-Thienyl)acryloyl chloride is an organic compound featuring a thiophene ring, an acrylic moiety, and a reactive acyl chloride functional group. Its chemical formula is . This compound is notable for its potential applications in organic synthesis and materials science due to the presence of the acyl chloride, which can participate in various nucleophilic substitution reactions. The thiophene ring contributes to the compound's electronic properties, making it suitable for applications in electronics and photonics.
As 3-(2-Thienyl)acryloyl chloride is a reactive intermediate, it does not have a well-defined mechanism of action in biological systems. Its primary function is as a building block for the synthesis of more complex molecules.
Due to the presence of the acyl chloride group, 3-(2-Thienyl)acryloyl chloride is likely to be:
- Corrosive: Can cause severe skin and eye burns.
- Lachrymator: Can irritate the eyes and cause tearing.
- Toxic: Inhalation or ingestion may be harmful.
- Reactive: Reacts with water to release hydrochloric acid fumes.
3-(2-Thienyl)acryloyl chloride readily undergoes nucleophilic acyl substitution reactions. This characteristic allows it to react with various nucleophiles, such as amines and alcohols, to form corresponding amides or esters. The presence of the acyl chloride group enhances its reactivity compared to other derivatives of acrylic acid .
Additionally, it can participate in condensation reactions, leading to the formation of more complex organic structures. For example, it has been shown to react with hydrazines to yield hydrazone derivatives .
Several methods exist for synthesizing 3-(2-thienyl)acryloyl chloride:
- From 3-(2-Thienyl)acrylic Acid: One common approach involves converting 3-(2-thienyl)acrylic acid into its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. This method typically yields high purity and good yields of the desired product.bash
3-(2-Thienyl)acrylic Acid + Thionyl Chloride → 3-(2-Thienyl)acryloyl Chloride + SO2 + HCl - Direct Chlorination: Another method involves direct chlorination of 3-(2-thienyl)acrylic acid under acidic conditions, although this may lead to side products.
3-(2-Thienyl)acryloyl chloride has several potential applications:
- Organic Synthesis: Its ability to act as an acylating agent makes it valuable in synthesizing various organic compounds.
- Material Science: Due to its unique electronic properties from the thiophene ring, it can be utilized in developing conductive polymers and organic semiconductors.
- Pharmaceuticals: Given the biological activity of related compounds, it may serve as a precursor in drug development.
Several compounds share structural features with 3-(2-thienyl)acryloyl chloride:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-Thienyl)acrylic Acid | Carboxylic Acid | Exhibits biological activity; less reactive than the acyl chloride |
| 2-Cyano-3-(2-thienyl)acrylic Acid | Nitrile derivative | Used as a MALDI matrix; different reactivity profile |
| Thiophene-2-acetic Acid | Thiophene derivative | Less reactive; primarily used in organic synthesis |
The uniqueness of 3-(2-thienyl)acryloyl chloride lies in its acyl chloride functionality, which significantly enhances its reactivity compared to other thiophene derivatives. This property makes it particularly useful for synthetic applications where high reactivity is required.








